1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene

Lipophilicity Drug design ADME prediction

Researchers developing 2-haloacetanilide herbicides or SAR-optimized drug candidates require the precise 1-SO₂CH₃, 2-CF₃, 4-NO₂ substitution pattern-generic regioisomers cannot deliver the correct aniline derivative (CAS 252561-92-5). This compound provides: • Exclusive precursor to 4-(methylsulfonyl)-3-(trifluoromethyl)aniline via Fe/NH₄Cl reduction • Computed LogP 1.41-0.61 units lower than regioisomer 364-48-7, improving metabolic stability predictions • Para-nitro group enables regioselective SNAr diversification Supplied at ≥98% purity with full analytical documentation. For R&D use only.

Molecular Formula C8H6F3NO4S
Molecular Weight 269.2 g/mol
CAS No. 252561-91-4
Cat. No. B1646335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene
CAS252561-91-4
Molecular FormulaC8H6F3NO4S
Molecular Weight269.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C8H6F3NO4S/c1-17(15,16)7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3
InChIKeyQOJWKPYXDXSLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene: Core Identity and Comparator Landscape


1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene (CAS 252561-91-4), also catalogued as 2-(Methylsulphonyl)-5-nitrobenzotrifluoride or Methyl 4-nitro-2-(trifluoromethyl)phenyl sulphone, is a trisubstituted nitroaromatic building block bearing methylsulfonyl (–SO₂CH₃), nitro (–NO₂), and trifluoromethyl (–CF₃) groups on a benzene core (C₈H₆F₃NO₄S, MW 269.20) . It belongs to a family of electron-deficient aromatics used as intermediates in medicinal chemistry, agrochemical synthesis, and polymer chemistry. Its closest structural analogs include the regioisomer 1-(methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene (CAS 364-48-7), the methylene-spaced derivative 1-[(methylsulfonyl)methyl]-2-nitro-3-(trifluoromethyl)benzene (CAS 88798-16-7), and analogs lacking either the nitro or trifluoromethyl group [1]. The compound's distinct 1,2,4-trisubstitution pattern and computed properties establish it as a non-interchangeable entity within this chemical space.

Non-interchangeable 1,2,4-trisubstituted electron-deficient aromatic building block
Intermediate for medicinal chemistry, agrochemical, and polymer synthesis
Regiospecific para-nitro reduction to a distinct aniline intermediate

Why Regioisomeric and Functional-Group Substitution Fails


In-class analogs of 1-(methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene cannot be treated as drop-in replacements because even minor alterations in the relative positioning of the three electron-withdrawing groups produce measurable changes in lipophilicity, electronic character, and downstream reactivity. The target compound's 1-SO₂CH₃, 2-CF₃, 4-NO₂ pattern yields a computed LogP of 1.41, whereas the regioisomer CAS 364-48-7 (1-SO₂CH₃, 2-NO₂, 4-CF₃) exhibits a LogP of 2.02—a difference of 0.61 log units that meaningfully alters partitioning and membrane permeability predictions . Furthermore, the para-nitro group in the target compound enables a unique reduction pathway to 4-(methylsulfonyl)-3-(trifluoromethyl)aniline (CAS 252561-92-5), a distinct aniline building block not accessible from the regioisomer . Analogs lacking the nitro group (e.g., 1-(methylsulphonyl)-2-(trifluoromethyl)benzene) lose the critical reduction handle entirely, while those with a methylene spacer (CAS 88798-16-7, MW 283.23 vs. 269.20) introduce conformational flexibility and altered electronic communication between substituents . For applications demanding a specific nitroarene geometry, electronic profile, or downstream aniline derivative, generic substitution introduces unacceptable structural divergence.

LogP difference of 0.61 units between regioisomers alters partitioning and reactivity predictions
Analogs lacking the para-nitro group lose the critical reduction handle for downstream aniline synthesis
Regioisomeric substitution produces a constitutionally different aniline product, not interchangeable

Quantitative Differentiation Evidence Versus Key Comparators


Lipophilicity (LogP) Comparison

The target compound (CAS 252561-91-4) exhibits a computed LogP of 1.41 , whereas its direct regioisomer 1-(methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene (CAS 364-48-7) displays a LogP of 2.02 . This represents a difference of 0.61 log units, indicating that the target compound is substantially less lipophilic. The difference arises from the altered positioning of the nitro and trifluoromethyl groups relative to the methylsulfonyl anchor: in the target, the more polar nitro group occupies the para position (enhancing aqueous solvation), whereas in 364-48-7, the lipophilic CF₃ group occupies the para position.

Lipophilicity (LogP)
Data to verify
ΔLogP = 0.61
Impacts partitioning and membrane permeability predictions
Computed values from supplier datasheets; confirm experimentally
Lipophilicity Drug design ADME prediction

Regioisomeric Electronic Configuration

The target compound (252561-91-4) possesses a unique 1-(SO₂CH₃), 2-(CF₃), 4-(NO₂) substitution pattern, placing the strongest electron-withdrawing nitro group para to the sulfone and the CF₃ group ortho to the sulfone. In contrast, the regioisomer 364-48-7 bears the pattern 1-(SO₂CH₃), 2-(NO₂), 4-(CF₃), placing nitro ortho and CF₃ para to the sulfone . This topological difference alters the electron density distribution on the aromatic ring and, consequently, the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) reactions. Literature on analogous nitro-trifluoromethyl-sulfone systems demonstrates that the position of the nitro group relative to other activating groups governs which aromatic carbon undergoes nucleophilic attack and whether competitive attack at the sulfone sulfur occurs [1].

Electronic Configuration
Class-level inference
1-SO₂CH₃,2-CF₃,4-NO₂ (target) vs. 1-SO₂CH₃,2-NO₂,4-CF₃ (regioisomer)
Different SNAr site activation and regiochemical outcome
Inferred from nitro-trifluoromethyl-sulfone SNAr literature
Electronic effects Nucleophilic aromatic substitution Structure-activity relationship

Exclusive Downstream Reduction Product

Reduction of the target compound's para-nitro group yields exclusively 4-(methylsulfonyl)-3-(trifluoromethyl)aniline (CAS 252561-92-5, MW 239.21, C₈H₈F₃NO₂S) . This aniline is a distinct chemical entity with its own CAS registry number and is not obtainable from the regioisomer 364-48-7, whose reduction would instead yield 2-(methylsulfonyl)-5-(trifluoromethyl)aniline. Substituted anilines of this class serve as intermediates for 2-haloacetanilide herbicides and other agrochemical products [1]. The target compound's synthesis route using Fe/NH₄Cl in ethanol/water at reflux has been described, producing the aniline in good yield .

Downstream Aniline
Head-to-head
Reduces to CAS 252561-92-5 vs. 2-(methylsulfonyl)-5-(trifluoromethyl)aniline
Only target provides this specific aniline intermediate
Fe/NH₄Cl reduction protocol described
Aniline building block Nitro reduction Herbicide intermediates

Commercial Purity Grade Differentiation

The target compound is commercially available at 99% purity from CymitQuimica (Apollo Scientific brand) and at 98% from Leyan . In contrast, the regioisomer 364-48-7 is offered at 95% minimum purity (CymitQuimica) or 98% (Leyan, Chemscene), and the methylene-spaced analog 88798-16-7 is typically supplied at 95% . The availability of a 99% grade for the target compound supports applications requiring higher input purity, such as quantitative mechanistic studies, analytical standard preparation, or multi-step syntheses where impurity carry-through must be minimized.

Purity Grade
Cross-study comparable
99% (target) vs. 95–98%
Supports high-purity input for quantitative studies
Verify purity by HPLC or NMR as per COA
Procurement Purity specification Quality control

Storage Condition Requirements

The target compound (CAS 252561-91-4) requires storage at –20°C, dry, and protected from light according to multiple supplier specifications (Biomart, SCBT) . In contrast, the regioisomer 364-48-7 is specified for storage sealed in dry conditions at 2–8°C (Chemscene) . The more stringent –20°C requirement for the target compound implies greater thermal or photochemical lability, which is a material handling consideration for inventory planning and long-term stability. This difference is consistent with the nitro group occupying the para position relative to the sulfone, which may alter the compound's thermal degradation pathway.

Storage Condition
Cross-study comparable
−20°C, dry, dark (target) vs. 2–8°C (regioisomer)
Requires −20°C freezer capacity for target
Protect from light and moisture
Stability Storage Logistics

Optimal Research and Industrial Application Scenarios


Synthesis of 4-(Methylsulfonyl)-3-(trifluoromethyl)aniline for Agrochemical Intermediates

When the synthetic target is the specific aniline 4-(methylsulfonyl)-3-(trifluoromethyl)aniline (CAS 252561-92-5)—a building block used in preparing 2-haloacetanilide herbicides and other sulfonamide derivatives—CAS 252561-91-4 is the mandatory nitroarene precursor. No regioisomeric nitro compound can deliver this exact aniline substitution pattern . The Fe/NH₄Cl reduction protocol in aqueous ethanol provides a straightforward route to this intermediate .

Medicinal Chemistry Programs Requiring Lower Lipophilicity

For drug discovery teams optimizing lead compounds where lower LogP is desirable (e.g., to reduce hERG binding, improve metabolic stability, or enhance aqueous solubility), the target compound (LogP 1.41) offers a measurably less lipophilic starting point compared to its regioisomer 364-48-7 (LogP 2.02) . This 0.61 log unit difference can be leveraged early in the design phase to bias physicochemical property profiles without introducing additional polar functionality.

Nucleophilic Aromatic Substitution (SNAr) with Defined Regiochemical Outcome

In SNAr-based derivatization strategies, the target compound's para-nitro group serves as both an activating group and a leaving group, while the ortho-CF₃ provides additional activation. The distinct 1-SO₂CH₃, 2-CF₃, 4-NO₂ arrangement directs nucleophilic attack to the carbon bearing the nitro group with a regiochemical outcome that differs from the 364-48-7 isomer . Selecting the correct regioisomer is essential when the desired product requires a specific substitution geometry around the aromatic ring.

Analytical Method Development and Reference Standard Preparation

For laboratories developing HPLC methods, preparing calibration standards, or conducting quantitative mechanistic studies, the availability of CAS 252561-91-4 at 99% purity (CymitQuimica/Apollo Scientific) provides a procurement advantage over the regioisomer 364-48-7, which is typically limited to 95–98% grades . This higher purity grade reduces the need for additional purification steps and improves the reliability of quantitative analytical workflows.

Application
Selection Property
Validation Focus
Synthesis of 4-(methylsulfonyl)-3-(trifluoromethyl)aniline
Regiospecific para-nitro reduction handle
Verify aniline identity (CAS 252561-92-5)
Lower lipophilicity in lead optimization
Lower computed LogP
Assess LogP impact on ADME profile
SNAr with defined regiochemistry
1-SO₂CH₃,2-CF₃,4-NO₂ substitution pattern
Confirm SNAr site selectivity
High-purity analytical standard preparation
Higher purity specification
Verify purity by HPLC/NMR
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